4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide
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Overview
Description
4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide is a chemical compound with the molecular formula C10H13BrIN2O It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both bromine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the bromination of 2-aminopyridine to obtain 3-bromo-2-aminopyridine. This intermediate is then reacted with an appropriate oxane derivative under specific conditions to form the desired compound. The final step involves the addition of hydroiodic acid to form the hydroiodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide involves its interaction with specific molecular targets. The bromine and iodine atoms in the compound can participate in various chemical interactions, influencing its reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-aminopyridine: A similar compound with a bromine atom at the 3-position and an amino group at the 4-position of the pyridine ring.
4-Amino-3-bromopyridine: Another related compound with the same functional groups but different structural arrangement.
Uniqueness
4-(3-Bromopyridin-2-yl)oxan-4-amine;hydroiodide is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and biological properties. Its oxane moiety also contributes to its uniqueness, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(3-bromopyridin-2-yl)oxan-4-amine;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O.HI/c11-8-2-1-5-13-9(8)10(12)3-6-14-7-4-10;/h1-2,5H,3-4,6-7,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITINIOCFISXQQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=C(C=CC=N2)Br)N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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